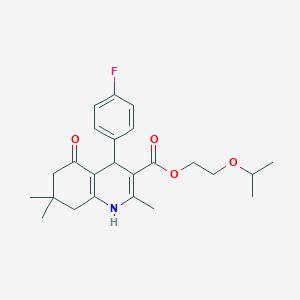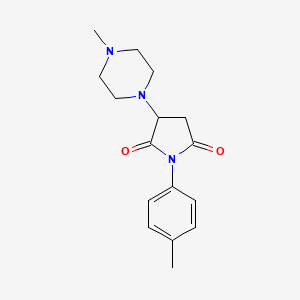![molecular formula C19H12BrF2NO B5058947 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5058947.png)
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BDF-520, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, it has been shown to inhibit the growth of human prostate cancer cells by inducing apoptosis. In neurodegenerative disease research, it has been found to protect against oxidative stress and inflammation in a mouse model of Alzheimer's disease. Additionally, 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been investigated for its potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease.
Mechanism of Action
The exact mechanism of action of 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is believed to act on multiple targets within cells. In cancer cells, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It may also induce apoptosis by activating the caspase cascade. In neurodegenerative disease research, 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have various biochemical and physiological effects in different research contexts. In cancer research, it has been found to decrease cell viability and induce apoptosis in prostate cancer cells. In neurodegenerative disease research, it has been shown to reduce oxidative stress and inflammation in a mouse model of Alzheimer's disease. Additionally, 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to reduce inflammation and improve intestinal barrier function in a mouse model of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its relatively low toxicity compared to other compounds with similar potential therapeutic effects. However, its solubility in aqueous solutions is limited, which can pose challenges for certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. In cancer research, further studies are needed to determine its efficacy in vivo and to understand its potential as a combination therapy with other anti-cancer agents. In neurodegenerative disease research, more research is needed to understand its effects on cognitive function and to determine its potential as a therapeutic agent in other neurodegenerative diseases. Additionally, further research is needed to understand its potential as an anti-inflammatory agent in other contexts beyond inflammatory bowel disease.
Synthesis Methods
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with 2-bromoacetophenone, followed by cyclization and oxidation steps. The final product is a white crystalline solid with a melting point of 244-246°C.
properties
IUPAC Name |
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF2NO/c20-15-8-14-13(10-5-6-16(21)17(22)7-10)9-18(24)23-19(14)12-4-2-1-3-11(12)15/h1-8,13H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNUAISJZNXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide](/img/structure/B5058872.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5058878.png)
![5-(4-biphenylyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5058879.png)
![(3S*,4S*)-1-(cyclobutylcarbonyl)-4-[(5-isoquinolinylmethyl)(methyl)amino]-3-pyrrolidinol](/img/structure/B5058883.png)
![11-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5058888.png)

![2-(3,4-dimethoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5058901.png)

![2-(4-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5058916.png)
![2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid](/img/structure/B5058918.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5058924.png)

